molecular formula C31H33ClN2O3RuS B14795938 Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide

Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide

Cat. No.: B14795938
M. Wt: 650.2 g/mol
InChI Key: INKUCOHLIHBSDN-UHFFFAOYSA-M
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Description

Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide is a complex organometallic compound with a molecular formula of C31H33ClN2O3RuS and a molecular weight of 650.2 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated with a chlororuthenium ion and a sulfonylazanide ligand. It is used in various scientific research applications due to its interesting chemical properties and potential catalytic activities.

Preparation Methods

The synthesis of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide typically involves the following steps:

Chemical Reactions Analysis

Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide undergoes various chemical reactions, including:

Scientific Research Applications

Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and C-C bond formation reactions.

    Medicinal Chemistry: It is studied for its potential use in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

    Material Science:

Mechanism of Action

The mechanism of action of Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide involves the coordination of the ruthenium center with various substrates, leading to the activation of chemical bonds and facilitating catalytic reactions. The molecular targets and pathways involved in its mechanism of action include the activation of C-H and C-C bonds, as well as the formation of reactive intermediates that participate in various organic transformations .

Comparison with Similar Compounds

Chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C31H33ClN2O3RuS

Molecular Weight

650.2 g/mol

IUPAC Name

chlororuthenium(1+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

INKUCOHLIHBSDN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+]

Origin of Product

United States

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